molecular formula C9H10O3 B126229 2,3-Dimethoxybenzaldehyde CAS No. 86-51-1

2,3-Dimethoxybenzaldehyde

Cat. No.: B126229
CAS No.: 86-51-1
M. Wt: 166.17 g/mol
InChI Key: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
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Description

o-Veratraldehyde, also known as 2,3-dimethoxybenzaldehyde, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde and is characterized by the presence of two methoxy groups attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

The primary targets of 2,3-Dimethoxybenzaldehyde are the components of the cellular antioxidation system of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell from oxidative damage.

Mode of Action

This compound disrupts the cellular antioxidation system of fungi . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The antifungal activity of this compound is increased by the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the oxidative stress-response pathway. It disrupts cellular antioxidation, leading to an imbalance in the redox state of the cell . This disruption can lead to cell damage and inhibit the growth of fungi. The compound can also increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the effective inhibition of fungal growth . By disrupting the cellular antioxidation system, it causes an imbalance in the redox state of the cell, leading to cell damage and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored in a dry, cool, and well-ventilated place . It is sensitive to air , and exposure to strong oxidizing agents should be avoided .

Chemical Reactions Analysis

Types of Reactions: o-Veratraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Veratric acid.

    Reduction: Veratryl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent used.

Comparison with Similar Compounds

o-Veratraldehyde is similar to other methoxy-substituted benzaldehydes such as:

Uniqueness: o-Veratraldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to other similar compounds. Its dual methoxy groups enhance its electron-donating properties, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2,3-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
Source PubChem
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InChI Key

JIVGSHFYXPRRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=O
Source PubChem
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID80235333
Record name 2,3-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
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Physical Description

Off-white or yellow moist crystalline powder; [Alfa Aesar MSDS]
Record name 2,3-Dimethoxybenzaldehyde
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CAS No.

86-51-1
Record name 2,3-Dimethoxybenzaldehyde
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Record name 2,3-Dimethoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethoxybenzaldehyde?

A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What spectroscopic techniques have been used to characterize 2,3-DMB?

A2: Various spectroscopic techniques have been employed to characterize 2,3-DMB, including UV-Vis spectroscopy, IR spectroscopy, 1H NMR, 13C NMR, and Mass Spectrometry. [, , , , ]

Q3: How does bromine substitution affect the structure and properties of 2,3-DMB?

A3: Bromine substitution in 2,3-DMB, creating compounds like 5-bromo-2,3-dimethoxybenzaldehyde (5-BRB) and 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB), influences crystal packing, intermolecular interactions, and electronic properties. Studies utilizing Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) reveal that bromine substitution reduces H···H and C···H contacts while increasing H···Br and Br···Br interactions. These changes impact the compounds' stability and nonlinear optical properties. [, ]

Q4: What are some common reactions that 2,3-DMB undergoes?

A4: 2,3-DMB serves as a versatile building block in organic synthesis. Common reactions include:

  • Condensation reactions: It readily undergoes condensation reactions with various amines to form Schiff bases, which are valuable intermediates in the synthesis of heterocyclic compounds. [, , , ]
  • Reduction reactions: The aldehyde group in 2,3-DMB can be reduced to an alcohol using reducing agents like sodium borohydride. This transformation is crucial in synthesizing compounds like N-methyl-2,3-dimethoxybenzylamine. []
  • Cyclization reactions: 2,3-DMB serves as a starting material for synthesizing complex polycyclic structures. Through a series of reactions, including cyclization, it contributes to the formation of compounds like (±)-lycoramine and various dibenz[a,j]anthracene derivatives. [, ]

Q5: How is 2,3-DMB utilized in the synthesis of furanonaphthoquinones?

A5: 2,3-DMB plays a crucial role in the regioselective synthesis of 2-substituted furanonaphthoquinones. A key step involves the Birch reduction-elimination reaction of 2,3-DMB with 3-furancarboxylic acid. This method offers a controlled approach to obtaining these naturally occurring compounds. []

Q6: Can 2,3-DMB act as a ligand in metal complexes?

A6: Yes, derivatives of 2,3-DMB, such as its Schiff bases, can act as ligands in metal complexes. For example, 3,4-dimethoxybenzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl] hydrazone, a Schiff base derived from 2,3-DMB, readily forms complexes with transition metals like Cr(III), Fe(III), Co(II), and Ni(II). The structure and properties of these complexes have been studied using techniques like FTIR, Mass spectrometry, and UV-Vis absorption spectroscopy. []

Q7: What is the role of 2,3-DMB in the synthesis of coptisine hydrochloride?

A7: 2,3-DMB serves as the starting material in a five-step total synthesis of coptisine hydrochloride. The synthesis involves a series of transformations, including demethylation, cyclization, condensation, and a ring-closing reaction, ultimately yielding the target compound. The structure of the synthesized coptisine hydrochloride is confirmed using techniques like 1H NMR and Mass Spectrometry. []

Q8: How is computational chemistry used to study 2,3-DMB and its derivatives?

A8: Computational methods, particularly Density Functional Theory (DFT) calculations, provide valuable insights into the electronic properties, molecular geometries, and intermolecular interactions of 2,3-DMB and its derivatives. These calculations help predict reactivity, stability, and other physicochemical properties. [, ]

Q9: What is the significance of studying the Structure-Activity Relationship (SAR) of 2,3-DMB analogs?

A9: SAR studies are crucial for understanding how modifications to the 2,3-DMB structure affect its biological activity, potency, and selectivity. By systematically altering substituents and analyzing the resulting changes in activity, researchers can design more effective and selective drug candidates. For example, in a study investigating congeners of N-acetylcolchinyl methyl ether, the removal of aromatic oxygen atoms in dimethoxy-substituted dihydrodibenzocycloheptenes led to a loss of inhibitory activity against tubulin polymerization. This finding highlights the crucial role of specific structural features in the biological activity of these compounds. []

Q10: What is known about the stability of 2,3-DMB under various conditions?

A10: The stability of 2,3-DMB can vary depending on factors such as temperature, pH, and exposure to light and air. While specific stability data for 2,3-DMB might not be extensively discussed in the provided papers, general knowledge suggests that aldehydes can be susceptible to oxidation. Therefore, appropriate storage conditions, such as cool, dark, and dry environments, are likely necessary to maintain its stability.

Q11: Have any specific formulation strategies been explored to improve the stability, solubility, or bioavailability of 2,3-DMB or its derivatives?

A11: While the provided papers do not delve into specific formulation strategies for 2,3-DMB, general approaches to enhance the stability, solubility, or bioavailability of organic compounds like 2,3-DMB and its derivatives may include:

  • Salt formation: Converting 2,3-DMB into a salt form, as demonstrated with coptisine hydrochloride [], can enhance its solubility and stability in pharmaceutical formulations.

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